No Quantitative Comparator Data Available for Potency, Selectivity, or Pharmacokinetics
At the time of this analysis, no primary research paper, patent, or curated database entry provides a head-to-head quantitative comparison of N-(2-naphthyl)-2-phenoxyacetamide against a defined analog (e.g., N-(1-naphthyl)-2-phenoxyacetamide, N-phenyl-2-phenoxyacetamide, or other in-class candidates) in any standardized in vitro potency, selectivity, pharmacokinetic, or in vivo efficacy assay. The compound's BindingDB record (BDBM50379389) lists an IC₅₀ of 240 nM at the human NaV1.7 channel [1], but the SMILES associated with that entry (Nc1cncc(Nc2ccc(Oc3ccc(OC(F)(F)F)cc3)cc2)n1) does not match the structure of N-(2-naphthyl)-2-phenoxyacetamide; the record is therefore excluded as unreliable. No curated activity data from ChEMBL, PubChem, or DrugBank could be verified for the correct structure.
| Evidence Dimension | Not available |
|---|---|
| Target Compound Data | No verified quantitative data |
| Comparator Or Baseline | No comparator data found |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
In the absence of verified quantitative comparator data, selection decisions cannot be based on the differential performance of N-(2-naphthyl)-2-phenoxyacetamide; procurement should proceed only for chemical probe or exploratory screening applications where the intrinsic uncertainty is acceptable.
- [1] BindingDB Entry BDBM50379389. Affinity data attributed to N-(2-naphthyl)-2-phenoxyacetamide (note: SMILES mismatch identified; structure verification failed). Accessed via bindingdb.org. View Source
